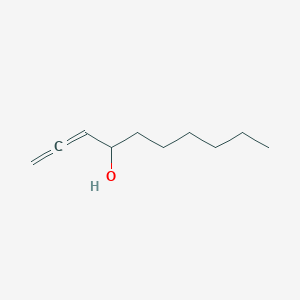
1,2-Decadien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Decadien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Decadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-decadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the catalytic hydrogenation of 1,2-decadiene in the presence of a metal catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Decadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 1,2-decadien-4-one.
Reduction: Formation of 1,2-decanediol.
Substitution: Formation of 1,2-decadien-4-chloride or 1,2-decadien-4-bromide.
Scientific Research Applications
1,2-Decadien-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Decadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bonds can undergo reactions with reactive oxygen species, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1,2-Decadien-4-ol can be compared with other similar compounds such as:
2,4-Decadien-1-ol: Similar structure but with the hydroxyl group at the first position.
2,4-Decadien-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,2-Decadien-4-one: Similar structure but with a carbonyl group at the fourth position.
The uniqueness of this compound lies in its specific arrangement of double bonds and the position of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78094-59-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h8,10-11H,2-3,5-7,9H2,1H3 |
InChI Key |
ZFMWPCKHJJDIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















